molecular formula C11H14ClN3O2S B023186 N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride CAS No. 116970-50-4

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride

Cat. No. B023186
CAS RN: 116970-50-4
M. Wt: 287.77 g/mol
InChI Key: ZAMCOVXWUOADQX-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride” is a compound with the CAS Number: 116970-50-4 . It is a white to off-white powder or crystals . This compound belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring and forming benzo[c]pyridine .


Molecular Structure Analysis

The molecular formula of “N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride” is C11H13N3O2S.ClH . The InChI Code is 1S/C11H13N3O2S.ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;/h1-4,6,8,14H,5,7,12H2;1H .


Physical And Chemical Properties Analysis

“N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride” is a solid compound with a light yellow color . It is soluble in water . The compound should be stored at room temperature in an inert atmosphere .

Scientific Research Applications

Vasodilatory Activity

N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives have been studied for their vasodilatory activity . This means they can cause the dilation of blood vessels, which can help in the treatment of conditions like hypertension and angina.

Protein Kinase Inhibition

H-9 hydrochloride is known to be an effective inhibitor of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, H-9 hydrochloride can potentially regulate various cellular activities.

cAMP and cGMP-dependent Protein Kinases Inhibition

H-9 hydrochloride is also effective against cAMP and cGMP-dependent protein kinases . These are specific types of protein kinases that play key roles in cellular signaling. Inhibition of these kinases can have significant effects on cellular processes.

Affinity Ligand for Protein Kinases

H-9 hydrochloride can be used as an affinity ligand for the purification of protein kinases . This means it can bind to protein kinases in a specific and reversible manner, which can be useful in biochemical research and drug development.

Drug Delivery Applications

pH sensitive hydrogels, which can include H-9 hydrochloride, have been widely studied and used in biomedical applications, especially in drug delivery applications . These hydrogels can release drugs in a controlled manner in response to changes in pH, which can be particularly useful for targeted drug delivery in the gastrointestinal tract.

Biosensor Applications

pH sensitive hydrogels, including those that incorporate H-9 hydrochloride, can also be used in biosensors . These devices can detect biological signals and convert them into electrical signals, which can be useful in various fields, including medical diagnostics and environmental monitoring.

Mechanism of Action

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;/h1-4,6,8,14H,5,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCOVXWUOADQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151614
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride

CAS RN

116970-50-4
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116970-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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